1-(Bromomethyl)-3-methoxy-2-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-3-methoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-7-4-2-3-6(5-9)8(7)10(11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGQVUNUXHDQNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438265 | |
| Record name | 1-(BROMOMETHYL)-3-METHOXY-2-NITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133486-62-1 | |
| Record name | 1-(BROMOMETHYL)-3-METHOXY-2-NITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 1 Bromomethyl 3 Methoxy 2 Nitrobenzene
Electrophilic Nature of the Bromomethyl Moiety
The bromomethyl group (-CH₂Br) attached to the benzene (B151609) ring is the primary site of reactivity in 1-(bromomethyl)-3-methoxy-2-nitrobenzene. The carbon atom of the bromomethyl group is electrophilic, meaning it is susceptible to attack by nucleophiles. This electrophilicity arises from the polarization of the carbon-bromine bond. Bromine is more electronegative than carbon, which results in a partial positive charge on the benzylic carbon and a partial negative charge on the bromine atom.
The presence of the electron-withdrawing nitro group ortho to the bromomethyl moiety further enhances the electrophilic character of the benzylic carbon. By withdrawing electron density from the aromatic ring and, through inductive effects, from the bromomethyl group, the nitro group makes the benzylic carbon more electron-deficient and thus more reactive towards nucleophiles. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions.
Nucleophilic Substitution Reactions at the Benzylic Carbon
The electrophilic benzylic carbon is the focal point for a variety of nucleophilic substitution reactions. In these reactions, a nucleophile attacks the benzylic carbon, leading to the displacement of the bromide ion. This process allows for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed via an Sₙ2 mechanism, although an Sₙ1 pathway can be favored under certain conditions that stabilize a benzylic carbocation intermediate.
One of the key applications of this compound in organic synthesis is the formation of new carbon-carbon bonds. This is often achieved through alkylation reactions where the compound acts as an alkylating agent.
Malonate Alkylation: A classic example is the reaction with diethyl malonate. In the presence of a base, diethyl malonate forms a resonance-stabilized carbanion (a soft nucleophile) that can readily attack the electrophilic benzylic carbon of this compound. This reaction results in the formation of a new carbon-carbon bond and the synthesis of a substituted malonic ester, which is a versatile intermediate for further synthetic transformations. researchgate.net The general scheme for malonate alkylation is a well-established method for forming C-C bonds. frontiersin.orgresearchgate.net
Table 1: Examples of C-C Bond Forming Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Enolates | Diethyl malonate, Ethyl acetoacetate | Substituted malonic or acetoacetic esters |
| Cyanide | Sodium cyanide | Benzyl (B1604629) cyanides |
This table illustrates the types of nucleophiles that can be used to form carbon-carbon bonds with benzylic halides like this compound.
This compound also readily reacts with various heteroatom nucleophiles to form carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. These reactions are fundamental in the synthesis of a wide array of organic compounds. The presence of electron-withdrawing groups, such as the nitro group, on the aromatic ring can enhance the rate of these nucleophilic substitution reactions. libretexts.orgnih.gov
Nitrogen Nucleophiles: Amines (primary, secondary), amides, and azides can act as nitrogen nucleophiles. The reaction with ammonia or primary/secondary amines leads to the formation of the corresponding benzylamines.
Oxygen Nucleophiles: Hydroxide ions, alkoxides, and carboxylates are common oxygen nucleophiles. These reactions yield benzyl alcohols, ethers, and esters, respectively.
Sulfur Nucleophiles: Thiolates and thiourea are effective sulfur nucleophiles. researchgate.net Their reaction with this compound results in the formation of thioethers and isothiouronium salts, which can be further hydrolyzed to thiols.
Table 2: Examples of C-Heteroatom Bond Forming Reactions
| Nucleophile Type | Reagent Example | Product Functional Group |
|---|---|---|
| Nitrogen | Ammonia (NH₃), Aniline (B41778) (C₆H₅NH₂) | Primary amine, Secondary amine |
| Oxygen | Sodium methoxide (NaOCH₃), Sodium acetate (CH₃COONa) | Ether, Ester |
This table provides examples of common heteroatom nucleophiles and the resulting functional groups formed upon reaction with a benzylic bromide.
Electronic and Steric Effects of Substituents on Reactivity
The reactivity of the benzylic carbon in this compound is finely tuned by the electronic and steric effects of the methoxy (B1213986) and nitro substituents on the benzene ring. stpeters.co.in
The methoxy group (-OCH₃) at the 3-position is an electron-donating group. stackexchange.com It exerts a dual electronic effect: an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom, and a strong electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom that can be delocalized into the benzene ring. stackexchange.comlumenlearning.com
The nitro group (-NO₂) at the 2-position is a strong electron-withdrawing group, primarily through its strong resonance (-R) and inductive (-I) effects. quora.comminia.edu.egquora.com It significantly reduces the electron density of the benzene ring. lumenlearning.comquora.comlibretexts.org
The primary impact of the ortho-nitro group on the reactivity of the bromomethyl group is a significant enhancement of the electrophilicity of the benzylic carbon. By strongly withdrawing electrons, it makes the benzylic carbon more susceptible to nucleophilic attack. This activating effect on nucleophilic substitution is well-documented for substrates with electron-withdrawing groups. libretexts.orgyoutube.com Furthermore, the presence of the nitro group ortho to the reaction center can introduce steric hindrance, potentially influencing the approach of bulky nucleophiles. jove.comjove.com
The combined electronic effects of the electron-donating methoxy group and the strongly electron-withdrawing nitro group create a unique reactivity profile for this compound, making it a valuable substrate in organic synthesis for the introduction of a substituted benzyl moiety.
Ortho-Substitution Patterns and Proximity Effects
The arrangement of the bromomethyl, methoxy, and nitro groups in an ortho relationship on the benzene ring of this compound creates significant steric and electronic interactions that govern its reactivity. The proximity of these substituents leads to notable effects.
Generally, ortho-substituted benzyl halides exhibit altered reactivity compared to their para-isomers. Steric hindrance from adjacent groups can impede nucleophilic attack at the benzylic carbon. nih.gov However, the electronic nature of the ortho-substituent can also play a crucial role. In some cases, an ortho-nitro group can act as an intramolecular nucleophilic assistant, potentially accelerating solvolysis reactions. nih.gov
In the case of this compound, the bulky nitro group and the methoxy group flank the bromomethyl group. This steric crowding can be expected to hinder the approach of nucleophiles to the benzylic carbon, potentially slowing down SN2 reactions. Furthermore, the electron-withdrawing nature of the nitro group and the electron-donating nature of the methoxy group create a complex electronic environment that influences the stability of reaction intermediates.
Aromatic Reactivity Profile
The reactivity of the benzene ring in this compound is controlled by the competing electronic effects of the methoxy and nitro substituents.
Potential for Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) reactions are governed by the directing and activating or deactivating effects of the substituents on the aromatic ring. wikipedia.orgwikipedia.org In this compound, there are two main competing influences:
The Methoxy Group (-OCH3): This is a strongly activating group that donates electron density to the ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.com It is an ortho, para-director. organicchemistrytutor.com
The Nitro Group (-NO2): This is a strongly deactivating group that withdraws electron density from the ring, making it less reactive towards electrophiles. organicchemistrytutor.comlkouniv.ac.in It is a meta-director. minia.edu.eg
When an activating and a deactivating group are in competition, the activating group's directing effects typically dominate. youtube.com Therefore, for this compound, the methoxy group is expected to direct incoming electrophiles to the positions ortho and para to it. The positions are C4 and C6. Given the steric hindrance from the adjacent nitro group at C2, electrophilic attack is most likely to occur at the C4 and C6 positions.
| Position | Influence of Methoxy Group (at C3) | Influence of Nitro Group (at C2) | Overall Likelihood of Substitution |
|---|---|---|---|
| C4 | Ortho (Activating) | Meta | Favored |
| C5 | Meta | Meta | Disfavored |
| C6 | Para (Activating) | Ortho | Highly Favored |
Reduction Pathways of the Nitro Group
The reduction of the nitro group is a common and important transformation in synthetic organic chemistry, typically leading to the formation of an amino group. A variety of reagents and conditions can be employed for the reduction of nitroarenes. organic-chemistry.org
Common methods for the reduction of nitroarenes that are applicable to this compound include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. google.com Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. aidic.it This is often a clean and efficient method.
Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid. organic-chemistry.org
Transfer Hydrogenation: In this method, a source other than hydrogen gas is used to provide hydrogen. Common hydrogen donors include formic acid and its salts. organic-chemistry.org
Chemical Reductants: Reagents like sodium borohydride (NaBH4) in the presence of a transition metal salt (e.g., FeCl2 or NiCl2) can selectively reduce nitro groups. d-nb.infojsynthchem.comresearchgate.net
The presence of ortho-substituents can sometimes lead to steric hindrance, which may decrease the rate of reduction. d-nb.inforesearchgate.net However, these standard reduction methods are generally robust enough to be effective for sterically hindered nitroarenes.
| Method | Reagents | General Applicability |
|---|---|---|
| Catalytic Hydrogenation | H2, Pd/C or Raney Ni | High efficiency, mild conditions. |
| Metal-Acid Reduction | Fe/HCl or SnCl2/HCl | Cost-effective, widely used. |
| Transfer Hydrogenation | HCOOH, Pd/C | Avoids the use of H2 gas. |
| Chemical Reduction | NaBH4/FeCl2 | High chemoselectivity. researchgate.net |
Oxidation Reactions Involving the Methoxy Group
The methoxy group on an aromatic ring can undergo oxidation, typically leading to either O-demethylation to form a phenol or hydroxylation of the aromatic ring. The oxidation of anisole itself can yield a variety of products through these pathways. nih.gov
However, the presence of a strong electron-withdrawing nitro group on the ring in this compound makes the aromatic system electron-deficient. This deactivation of the ring would likely make it less susceptible to oxidative reactions. The conditions required to oxidize the methoxy group in such an electron-poor system would likely be harsh.
Potential oxidative pathways could include:
O-Demethylation: Cleavage of the methyl-oxygen bond to yield the corresponding phenol. This often requires strong reagents such as boron tribromide (BBr3) or hydrobromic acid (HBr).
Ring Hydroxylation: Introduction of a hydroxyl group onto the aromatic ring. This is less likely due to the deactivating effect of the nitro group.
Radical Reactions and Their Synthetic Utility
The bromomethyl group is a key functional handle for initiating radical reactions. Benzylic bromides, particularly those bearing electron-withdrawing groups like a nitro group, are precursors to stabilized benzylic radicals.
The reaction of 4-nitrobenzyl bromide with certain bases is known to proceed through an anion-radical mechanism. researchgate.net This suggests that this compound could undergo similar single-electron transfer (SET) processes to generate a benzylic radical.
A common method to generate a benzylic radical from a benzyl bromide is through the use of a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a reagent like tributyltin hydride (Bu3SnH). The tributyltin radical abstracts the bromine atom to form the benzylic radical. nih.gov
Once formed, the 3-methoxy-2-nitrobenzyl radical is a versatile intermediate for various synthetic transformations, including:
Coupling Reactions: The radical can couple with other radical species or be trapped by radical acceptors.
Cyclization Reactions: If an appropriate unsaturated moiety is present in the molecule, intramolecular radical cyclization can occur to form new ring systems. nih.gov
Addition Reactions: The radical can add across double or triple bonds.
Applications in Advanced Organic Synthesis
Precursors for the Synthesis of Complex Organic Scaffolds
This compound is a key starting material for creating elaborate organic structures, including polyfunctionalized aromatic compounds and large macrocyclic systems.
1-(Bromomethyl)-3-methoxy-2-nitrobenzene is an ideal precursor for synthesizing aromatic compounds bearing multiple functional groups. The reactive bromomethyl group allows for the introduction of a wide array of substituents onto the benzene (B151609) ring via nucleophilic substitution reactions. For instance, it can be converted into an aldehyde, an alcohol, a nitrile, or can be used to form carbon-carbon bonds through reactions with organometallic reagents.
Furthermore, the nitro group can be chemically modified. Its reduction to an amino group provides a site for acylation, alkylation, or diazotization reactions, which in turn allow for the introduction of a diverse set of functionalities. A similar compound, methyl 2-bromomethyl-3-nitrobenzoate, is utilized in a multi-step synthesis to produce substituted aromatic products, highlighting a strategy that is directly applicable to this compound. orgsyn.org This step-wise modification of the bromomethyl and nitro groups enables the regioselective synthesis of highly substituted and complex aromatic molecules that are otherwise difficult to access.
| Starting Material | Reagent(s) | Product Functionality |
| This compound | PPh₃, then Base + Aldehyde/Ketone | Alkene (Wittig reaction) |
| This compound | NaCN | Nitrile |
| This compound | H₂O, Base | Alcohol |
| This compound | Fe, HCl or H₂, Pd/C | Aniline (B41778) (from nitro reduction) |
Macrocycles are large ring structures that are prevalent in many biologically active natural products and pharmaceutical drugs. The synthesis of these large rings is a significant challenge in organic chemistry. nih.gov Compounds like this compound are valuable intermediates for constructing these architectures.
A common strategy for macrocyclization involves linking two reactive ends of a linear precursor molecule. The bromomethyl group of this compound provides a reactive "handle" for one end of such a precursor. The nitro group can be reduced to an amine, which can then serve as the other reactive site for a ring-closing reaction, such as an intramolecular amidation or a Buchwald-Hartwig amination, to form the macrocycle. nih.gov While direct examples using this specific molecule are not prevalent, its functional group arrangement makes it an excellent candidate for such synthetic strategies.
Construction of Heterocyclic Systems
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. This compound serves as a key starting material for the synthesis of several important classes of heterocycles.
Benzofuran (B130515) is a heterocyclic compound found in the core structure of many natural products and pharmaceuticals. nih.gov While numerous methods exist for benzofuran synthesis, nih.govoregonstate.edu derivatives of this compound can be employed in their construction. In a potential synthetic route, the bromomethyl group can be used to alkylate a substituted phenol. Subsequent intramolecular cyclization, potentially involving the nitro group as either a directing group or a leaving group under specific conditions, would lead to the formation of the furan (B31954) ring fused to the benzene core. A related reaction using 1-bromo-4-methoxy-2-nitrobenzene demonstrates the principle of using a nitro group as a leaving group in the synthesis of a complex benzofuran system. mdpi.com
The indole (B1671886) scaffold is another "privileged structure" in drug discovery. A well-established strategy for indole synthesis, known as the Reissert indole synthesis, and related methods can be adapted using this compound. A highly relevant procedure uses the structurally similar methyl 2-bromomethyl-3-nitrobenzoate to synthesize indoles. orgsyn.org
In this approach, the bromomethyl compound is first converted to the corresponding phosphonium (B103445) salt by reaction with triphenylphosphine. This salt then undergoes a Wittig reaction with an aldehyde to form a 2-nitrostyrene derivative. The final step is a reductive cyclization of the nitro group, typically using a reducing agent like palladium on carbon with a hydrogen source, which forms the pyrrole (B145914) ring of the indole nucleus. orgsyn.org Applying this sequence to this compound would yield a 4-methoxy-substituted indole derivative.
| Step | Reaction Type | Intermediate/Product |
| 1 | Nucleophilic Substitution | (3-Methoxy-2-nitrobenzyl)triphenylphosphonium bromide |
| 2 | Wittig Reaction | 1-Methoxy-2-nitro-3-(alkenyl)benzene |
| 3 | Reductive Cyclization | 4-Methoxy-indole derivative |
Schiff bases are compounds containing a carbon-nitrogen double bond (imine) and are typically formed by the condensation of a primary amine with an aldehyde or a ketone. nih.gov Therefore, this compound cannot directly form a Schiff base as it lacks the required carbonyl or primary amine group.
However, it is a valuable precursor for synthesizing molecules that can then form Schiff bases. There are two primary synthetic pathways:
Reduction of the nitro group: The nitro group can be reduced to a primary amine (2-amino-3-methoxybenzyl bromide). This resulting aniline derivative can then be readily condensed with a wide variety of aldehydes and ketones to form the corresponding Schiff base.
Oxidation of the bromomethyl group: The bromomethyl group can be oxidized to an aldehyde (e.g., using the Sommelet reaction or other modern oxidation methods). The resulting 3-methoxy-2-nitrobenzaldehyde (B1294539) can then react with primary amines to yield Schiff bases. The synthesis of Schiff bases from substituted nitrobenzaldehydes is a well-documented process.
These indirect methods demonstrate the utility of this compound as a versatile starting material for accessing the precursors necessary for Schiff base formation.
Cross-Coupling Reactions and Related Transformations
The presence of the bromomethyl group (-CH₂Br) makes this compound an excellent electrophile for a variety of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Coupling with Organometallic Reagents (e.g., Suzuki-Miyaura type reactions for related compounds)
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron compound and an organic halide. While direct literature on this compound in this specific reaction is sparse, extensive research on related benzyl (B1604629) halides provides a strong precedent for its utility. nih.govnih.gov The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the benzyl bromide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. yonedalabs.comlibretexts.org
For instance, Suzuki-Miyaura cross-coupling reactions of various benzyl bromides with potassium aryltrifluoroborates have been successfully demonstrated, yielding diarylmethane structures. nih.gov These reactions typically employ a palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂, and a base like cesium carbonate in a mixed solvent system. nih.gov Given its structural similarity, this compound is a prime candidate for such transformations, allowing for the introduction of diverse aryl or heteroaryl groups at the benzylic position.
A noteworthy development in this area is the use of nitroarenes themselves as coupling partners in Suzuki-Miyaura reactions, where the C-NO₂ bond is cleaved by the palladium catalyst. organic-chemistry.org This innovative method further expands the synthetic potential of nitroaromatic compounds, including derivatives of this compound. organic-chemistry.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Benzyl Bromides
| Catalyst System | Base | Solvent | Temperature (°C) | Reference |
| PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | nih.gov |
| Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | Microwave | nih.gov |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | - | nih.gov |
This table presents conditions used for related benzyl bromides, which are applicable to this compound.
C-H Functionalization Strategies
Direct C-H functionalization is a highly atom-economical strategy for modifying organic molecules. youtube.comresearchgate.net For nitroarenes, the strong electron-withdrawing nitro group can direct regioselective C-H functionalization at the ortho position. rsc.org This offers a powerful alternative to classical substitution reactions. rsc.org While the positions ortho to the nitro group in this compound are already substituted, the principles of C-H activation suggest potential for functionalization at other sites on the aromatic ring, guided by the electronic effects of the existing substituents.
The field of C-H activation is rapidly evolving, with methods for the palladium-catalyzed functionalization of heteroaromatics and other aromatic systems being a major focus. researchgate.netuniv-rennes.fr These transformations can create C-C or C-heteroatom bonds, often with high selectivity, bypassing the need for pre-functionalized starting materials. youtube.comyoutube.com The presence of the nitro group makes the aromatic ring of this compound electron-deficient, which influences its reactivity in such transformations compared to electron-rich systems. youtube.com
Contributions to Combinatorial and Parallel Synthesis Methodologies
Combinatorial chemistry and parallel synthesis are high-throughput techniques used to rapidly generate large libraries of related compounds for screening purposes, particularly in drug discovery. The utility of a building block in these methodologies hinges on its reactivity and the ability to introduce molecular diversity.
Nitrobenzyl bromides, such as p-nitrobenzyl bromide, are well-established reagents for the derivatization of acids and phenols, which is a common strategy in library synthesis. orgsyn.org The reactive bromomethyl group of this compound allows for its facile attachment to a variety of scaffolds through nucleophilic substitution. Subsequent modification of the nitro group, for example by reduction to an amine, provides a secondary point for diversification. This two-pronged reactivity makes it a potentially valuable component in the design and synthesis of compound libraries.
Integration into Material Science Applications
The unique electronic and structural features of this compound and its derivatives make them attractive precursors for advanced functional materials.
Building Blocks for Polymers and Liquid Crystals
Nitroaromatic compounds are utilized in the synthesis of various polymers. nih.gov The functional groups on this compound allow for its incorporation into polymer backbones or as pendant groups, potentially imparting specific thermal or electronic properties to the resulting material.
Furthermore, the rod-like molecular shape that can be derived from this compound is a key feature for the formation of liquid crystalline phases. For example, Schiff bases prepared from benzyl derivatives can exhibit liquid crystal properties. mdpi.comnih.gov By reacting this compound with appropriate amines (following conversion of the bromomethyl to an aldehyde or other suitable group), it is conceivable to synthesize new mesomorphic materials. The polarity and geometry imparted by the methoxy (B1213986) and nitro groups could influence the type and stability of the resulting liquid crystal phases, such as the smectic A phase observed in related systems. mdpi.comresearchgate.net
Precursors for Light-Emitting Materials
The synthesis of organic light-emitting materials, particularly for applications in organic light-emitting diodes (OLEDs), often involves the construction of complex, conjugated molecules. While the nitro group itself typically quenches fluorescence, it can be readily converted into an amino group, which is a common component of many organic dyes and light-emitting molecules.
The reduction of the nitro group in derivatives of this compound can be a key step in the synthesis of emissive materials. acs.org This transformation opens up pathways to create donor-acceptor structures, which are crucial for tuning the photophysical properties of organic luminophores. nih.gov The strategic placement of the methoxy group and the functionality introduced via the bromomethyl group can be used to fine-tune the electronic structure and, consequently, the emission color and efficiency of the final material. Research into post-modification of ligands in luminescent Iridium(III) complexes through C-H bond functionalization has shown that such strategies can enhance device performance, a principle that could be applied to precursors derived from this compound. univ-rennes.fr
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Detailed mass spectrometry data, including the molecular ion peak and fragmentation patterns for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene, are not available in the reviewed literature. While the molecular weight is listed as 246.06 g/mol , experimental mass spectra are necessary to confirm this and to understand the compound's fragmentation behavior under ionization, which provides valuable structural clues. bldpharm.com
X-ray Crystallography for Solid-State Structure Determination
There are no published X-ray crystallography studies for this compound. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.
Without crystallographic data, a detailed analysis of the molecule's conformation, including the rotational positioning of the bromomethyl, methoxy (B1213986), and nitro groups relative to the benzene (B151609) ring, cannot be performed. Information on critical dihedral angles, which define the molecule's shape, remains unknown.
Similarly, the nature of intermolecular interactions, such as potential hydrogen bonds, halogen bonds, or van der Waals forces that govern how the molecules pack together in a crystal lattice, cannot be investigated.
Chromatographic Techniques in Research (e.g., HPLC, LC-MS, UPLC, GC)
Specific analytical methods using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Ultra-Performance Liquid Chromatography (UPLC), or Gas Chromatography (GC) for the separation, identification, or quantification of this compound have not been reported in the available scientific literature. While these techniques are standard for the analysis of organic compounds, no specific methodologies have been published for this particular isomer.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic landscape of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene. Methods such as Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed to determine its molecular orbitals, electron density distribution, and electrostatic potential.
The electronic structure of this compound is significantly influenced by the interplay of its three substituents on the benzene (B151609) ring. The nitro group (-NO₂) is a strong electron-withdrawing group, both through resonance and inductive effects, which decreases the electron density on the aromatic ring. libretexts.orgresearchgate.net Conversely, the methoxy (B1213986) group (-OCH₃) is an electron-donating group through resonance, while it exhibits an electron-withdrawing inductive effect due to the oxygen atom's electronegativity. The bromomethyl group (-CH₂Br) is primarily an inductively electron-withdrawing group.
Theoretical calculations can quantify these electronic effects. For instance, Natural Bond Orbital (NBO) analysis can reveal the charge distribution among the atoms and the nature of the chemical bonds. The calculated partial atomic charges can highlight the electrophilic and nucleophilic sites within the molecule.
Table 1: Calculated Electronic Properties of Substituted Benzenes from Theoretical Studies
| Property | Nitrobenzene | Anisole (Methoxybenzene) | Benzyl (B1604629) Bromide |
|---|---|---|---|
| Dipole Moment (Debye) | ~4.2 | ~1.3 | ~1.8 |
| HOMO Energy (eV) | ~-10.0 | ~-8.2 | ~-9.3 |
| LUMO Energy (eV) | ~-1.5 | ~1.1 | ~0.5 |
Note: These are representative values from computational studies of related molecules and are intended to illustrate the expected trends for this compound.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. In this compound, the HOMO is expected to be localized primarily on the benzene ring and the methoxy group, while the LUMO is likely to be centered on the nitro group and the aromatic ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. dntb.gov.ua
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways.
For example, the bromomethyl group is a reactive site for nucleophilic substitution reactions. Computational studies can model the SN1 and SN2 reaction pathways with various nucleophiles. The calculations would involve optimizing the geometries of the reactants, transition states, and products, and then calculating their energies to determine the reaction barrier. The solvent effects can also be incorporated using implicit or explicit solvent models. For benzyl bromide derivatives, the reaction can proceed via the formation of a stabilized benzylic carbocation in an SN1 fashion. nih.gov
Furthermore, the nitro group can undergo reduction to an amino group, which is a key transformation in the synthesis of many pharmaceuticals. Theoretical calculations can help to understand the stepwise mechanism of this reduction, including the role of catalysts and the nature of the intermediates.
Prediction of Reactivity and Selectivity in Novel Transformations
Computational chemistry can be used to predict the reactivity and selectivity of this compound in novel chemical transformations. By calculating various reactivity descriptors derived from conceptual DFT, such as Fukui functions, local softness, and electrophilicity indices, it is possible to predict the most probable sites for electrophilic and nucleophilic attack.
For electrophilic aromatic substitution reactions, the directing effects of the substituents can be rationalized and predicted. The methoxy group is an ortho-, para-director, while the nitro group is a meta-director. masterorganicchemistry.com The bromomethyl group is weakly deactivating and can also influence the regioselectivity. Computational modeling can predict the most favorable position for the incoming electrophile by comparing the energies of the possible intermediates (sigma complexes).
Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound
| Position of Attack | Relative Energy of Intermediate (kcal/mol) | Predicted Major Product(s) |
|---|---|---|
| C4 | Lower | Para to methoxy, ortho to nitro |
| C6 | Intermediate | Ortho to methoxy, ortho to bromomethyl |
Note: The relative energies are hypothetical and based on the established directing effects of the substituents.
These predictions can guide synthetic chemists in designing new reactions and optimizing reaction conditions to achieve the desired products with high selectivity.
Analysis of Substituent Electronic Effects
The electronic effects of the substituents in this compound can be quantitatively analyzed using computational methods. The Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives, can be extended using computed parameters. Theoretical descriptors such as the charge of the substituent active region (cSAR) can provide a quantitative measure of the electron-donating or electron-withdrawing ability of a substituent. researchgate.net
Computational analysis can also reveal the through-space and through-bond interactions between the substituents. For instance, the interaction between the adjacent nitro and methoxy groups can lead to steric hindrance and electronic repulsion, which can affect the planarity of the nitro group with respect to the benzene ring. This, in turn, can influence the extent of resonance interaction. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound. The molecule possesses several rotatable bonds, including the C-O bond of the methoxy group, the C-C bond of the bromomethyl group, and the C-N bond of the nitro group. The relative orientation of these groups can significantly impact the molecule's properties and reactivity.
MD simulations, by solving Newton's equations of motion for the atoms in the molecule, can provide a dynamic picture of its conformational behavior over time. These simulations can identify the most stable conformers and the energy barriers for interconversion between them. For instance, simulations can reveal the preferred orientation of the bromomethyl group relative to the benzene ring and the other substituents. arxiv.org The conformation of the methoxy and nitro groups, particularly their rotation with respect to the aromatic ring, is also a key aspect that can be investigated. uark.edu
The insights gained from conformational analysis are crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target or pack in a crystal lattice.
Future Research Directions and Innovative Applications
Exploration of Novel Synthetic Pathways
The current synthesis of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene and related o-nitrobenzyl halides often involves multi-step processes, including high-temperature bromination, which can present challenges in terms of yield, selectivity, and safety. imaging.org Future research is actively moving towards the development of more efficient and elegant synthetic strategies.
Development of New Catalytic Transformations
The reactivity of the benzylic bromide in this compound makes it an excellent substrate for a variety of catalytic transformations, particularly cross-coupling reactions. Future research will likely focus on expanding the catalytic toolbox for attaching the MeO-ONB group to diverse molecular architectures. This includes the development of novel palladium, nickel, or copper-catalyzed coupling reactions that allow for the formation of C-C, C-N, and C-O bonds under mild conditions.
Moreover, the nitro group itself presents opportunities for catalytic modification. For instance, selective reduction of the nitro group is a key transformation. Research into chemoselective catalytic systems, such as those using titanium(III) mediators generated electrochemically, could provide pathways to novel aniline (B41778) derivatives while preserving the photolabile potential of the core structure. acs.org Similarly, catalysts based on metals like ruthenium or vanadium, which have shown activity in the reductive carbonylation and oxidation of related nitroaromatic compounds, could be adapted for new transformations involving this compound, leading to the synthesis of novel heterocyclic systems and functional molecules. psu.edursc.org
Expansion into Bio-conjugation and Chemical Biology Tools
The most significant impact of this compound is arguably in the life sciences, where the o-nitrobenzyl group it installs is used as a "photocage" for biologically active molecules. acs.orgnih.gov This allows for the light-triggered release of everything from neurotransmitters and ions to DNA and therapeutic agents. acs.orgnih.gov
Future research is intensely focused on refining this tool for greater biological compatibility. A key challenge is that most o-nitrobenzyl groups are cleaved by UV light, which can be damaging to cells and has limited tissue penetration. digitellinc.com A major research direction is the chemical modification of the aromatic ring to shift the absorption wavelength into the visible or near-infrared (NIR) spectrum. acs.org The methoxy (B1213986) group on this compound is an example of such a modification. Future work will involve designing derivatives with more powerful electron-donating groups to achieve this red-shift. acs.orgnih.gov
Another innovative approach is the integration of the nitrobenzyl core with other chromophores. For example, linking it to a BODIPY dye creates a system that can be cleaved with green light, a much more benign wavelength for biological applications. acs.orgrsc.org The development of two-photon absorption strategies and the use of up-conversion nanoparticles, which convert low-energy NIR light into the UV light needed for cleavage in situ, are also at the forefront of making these photocages more versatile tools for in vivo studies and targeted therapies. acs.orgnih.gov
Advanced Material Science Applications
The ability to change a material's properties with light is a cornerstone of advanced materials science, and this compound is a key enabler in this field. By incorporating the photolabile MeO-ONB group into polymer backbones or as cross-linkers, scientists can create materials that change their structure, function, or solubility on demand. researchgate.netmdpi.com
Future applications are expected to become increasingly sophisticated. Research is underway to create:
Photo-responsive Hydrogels: These materials can be used to encapsulate cells or drugs, which are then released precisely when and where they are needed by applying light. researchgate.net
Advanced Photoresists: In microelectronics and 3D printing, incorporating photolabile groups allows for the creation of intricate, high-resolution structures or materials that can be selectively erased with a second light source. researchgate.net
Functional Surfaces: By attaching the MeO-ONB group to a surface, its chemical properties (e.g., hydrophilicity) or ability to bind proteins can be switched with light, enabling the creation of dynamic cell cultures and biosensors. mdpi.combohrium.com
Porous Materials: In the realm of metal-organic frameworks (MOFs), using ligands functionalized with bulky photolabile groups can prevent undesirable structural arrangements during synthesis. Subsequent cleavage with light unmasks functional groups and creates a porous, open framework that cannot be synthesized directly. rsc.org
The table below summarizes potential applications in material science.
Table 1: Future Material Science Applications
| Application Area | Description of Use | Potential Innovation |
|---|---|---|
| Smart Hydrogels | The MeO-ONB group acts as a photocleavable cross-linker. | On-demand release of therapeutic cells or drugs with high spatial and temporal control. researchgate.net |
| 3D Microlithography | Incorporation into photoresists for creating or erasing microstructures. | Development of rewritable 3D materials and complex microfluidic devices. researchgate.net |
| Dynamic Surfaces | Immobilization on surfaces to allow light-mediated alteration of surface chemistry. | Spatially controlled cell patterning and creation of switchable biosensors. mdpi.combohrium.com |
| Metal-Organic Frameworks | Used as a bulky, removable group to control framework topology during synthesis. | Synthesis of highly porous materials with tailored functionalities that are inaccessible through direct methods. rsc.org |
Sustainable and Green Chemistry Approaches in Synthesis
Modern chemical research places a strong emphasis on sustainability. Future work on this compound will increasingly incorporate green chemistry principles. This involves a holistic assessment of its lifecycle, from synthesis to application.
Key research areas include:
Greener Synthesis: Developing synthetic routes that use less hazardous solvents, replace toxic reagents, and are catalyzed by benign metals like iron. organic-chemistry.org The use of biocatalysis to install or modify functional groups on the aromatic ring is a long-term but highly attractive goal.
Improved Atom Economy: Designing reactions where a greater proportion of the atoms from the reactants are incorporated into the final product, thus minimizing waste.
Photocatalysis with Visible Light: As discussed in the bioconjugation section, shifting the cleavage wavelength from UV to visible light is not only beneficial for biological applications but is also a greener approach, as it requires less energy and is less hazardous. digitellinc.comrsc.org
Renewable Feedstocks: While a distant goal, long-term research could explore the synthesis of the core aromatic structure from renewable, bio-based sources rather than petroleum-based feedstocks.
By focusing on these areas, the chemical community can ensure that the innovative applications of this compound are built upon an environmentally responsible foundation.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the substitution pattern on the benzene ring. The bromomethyl group typically appears as a singlet (~δ 4.5–5.0 ppm for CH₂Br), while nitro and methoxy groups deshield adjacent protons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C₈H₇BrNO₃) and isotopic patterns for bromine (¹⁹Br/⁸¹Br ~1:1 ratio).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) enable precise determination of bond lengths and angles, particularly useful for studying steric effects from substituents .
How can conflicting crystallographic data be resolved for brominated aromatic compounds?
Advanced Research Question
Discrepancies in crystallographic data (e.g., bond angles, torsional strain) may arise from disordered bromine atoms or solvent interactions. Strategies include:
- Twinned Data Refinement : SHELXL’s twin refinement tools improve accuracy for high-symmetry crystals .
- DFT Calculations : Comparing experimental data with density functional theory (DFT)-optimized structures identifies outliers caused by crystal packing effects.
- Low-Temperature Data Collection : Reduces thermal motion artifacts, enhancing resolution for heavy atoms like bromine .
What safety protocols are essential for handling brominated aromatic compounds?
Basic Research Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential release of toxic HBr gas during hydrolysis .
- Waste Disposal : Neutralize brominated waste with sodium bicarbonate before disposal in halogenated waste containers .
How do electronic effects of substituents impact the compound’s stability under acidic/basic conditions?
Advanced Research Question
The nitro group (-NO₂) strongly deactivates the ring, reducing susceptibility to electrophilic attack but increasing sensitivity to nucleophilic aromatic substitution under basic conditions. The methoxy group (-OCH₃) donates electrons via resonance, creating regioselective reactivity at the bromomethyl site. Stability studies using UV-Vis or TGA (thermogravimetric analysis) under varying pH/temperature conditions can quantify degradation pathways .
What strategies mitigate competing side reactions during functionalization?
Advanced Research Question
- Protecting Groups : Temporarily protect the nitro group (e.g., reduction to NH₂ followed by acetylation) to prevent undesired reduction during alkylation .
- Catalytic Systems : Palladium or copper catalysts enhance selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by suppressing homocoupling of bromomethyl groups .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) stabilize transition states in SN2 mechanisms, improving yield .
How is computational modeling applied to predict reaction outcomes?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Predict solvent effects on reaction kinetics.
- Docking Studies : Model interactions between the compound and biological targets (e.g., enzymes) for drug discovery applications .
- Reaxys Database : Screen reaction conditions from analogous brominated compounds to optimize synthetic routes .
What are the challenges in scaling up synthesis for research-grade quantities?
Advanced Research Question
- Purification : Column chromatography may be inefficient; recrystallization in ethanol/water mixtures offers scalability .
- Exothermic Reactions : Bromination steps require controlled addition rates and cooling to prevent runaway reactions .
- Yield Optimization : DOE (Design of Experiments) methodologies identify critical parameters (e.g., reagent ratios, reaction time) .
How does the compound’s reactivity compare to analogs like 1-(Bromomethyl)-3-(trifluoromethyl)benzene?
Advanced Research Question
The trifluoromethyl (-CF₃) group in the analog is more electron-withdrawing than methoxy (-OCH₃), increasing the electrophilicity of the bromomethyl group. Comparative kinetic studies using Hammett plots (σ values) quantify substituent effects on reaction rates . Additionally, the nitro group in this compound may participate in intramolecular hydrogen bonding, altering solubility and crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
